2-(1H-benzimidazol-2-ylthio)-N,N-dimethylethanamine
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N,N-dimethylethanamine, also known as BZT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BZT belongs to the class of benzimidazole derivatives and has been studied for its ability to modulate the activity of neurotransmitters in the brain.
Scientific Research Applications
- Application : Researchers explore the compound’s potential as an anticancer agent. It may act as a DNA intercalator or disrupt microtubule formation, affecting cell cycle progression and tumor growth .
- Application : Investigate the compound’s efficacy against bacteria, fungi, and parasites. It could serve as a lead compound for developing new antimicrobial drugs .
- Application : Explore its potential as a neuroprotective agent or for treating neurodegenerative diseases. Investigate interactions with receptors, transporters, or enzymes in the central nervous system .
- Application : Evaluate the compound’s ability to suppress inflammatory pathways, potentially aiding in conditions like rheumatoid arthritis or inflammatory bowel disease .
- Application : Investigate its coordination behavior with transition metals. Such complexes could find applications in catalysis, drug delivery, or imaging agents .
- Application : Study its fluorescence, phosphorescence, or photochemical behavior. These properties could be useful in sensors, imaging, or optoelectronic devices .
Anticancer Research
Antimicrobial Activity
Neuropharmacology
Anti-inflammatory Effects
Metal Chelation and Coordination Chemistry
Photophysical Properties
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUIGHZJRCQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274893 | |
Record name | F0206-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine | |
CAS RN |
7673-89-4 | |
Record name | F0206-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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